N,N-dimethyl-2-pyrazol-1-ylbenzamide
説明
特性
IUPAC Name |
N,N-dimethyl-2-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-14(2)12(16)10-6-3-4-7-11(10)15-9-5-8-13-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTGBEDCXZXFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares N,N-dimethyl-2-pyrazol-1-ylbenzamide with structurally related compounds, focusing on synthesis, crystallography, and functional groups.
Structural and Functional Group Comparisons
Key Observations:
- Coordination Chemistry: Unlike N,O-bidentate directing groups in , the pyrazole group in the target compound may act as a monodentate or bidentate ligand, depending on steric and electronic factors.
- Solubility: The N,N-dimethylamide group likely improves solubility compared to hydroxylated analogs (e.g., ), similar to methylated pyrimidines in .
Crystallographic and Hydrogen-Bonding Trends
- Bond Angles and Distances: Pyrazole-containing compounds (e.g., ) exhibit bond angles of 104–132° for aromatic rings, comparable to pyrimidine derivatives in (e.g., C–N–C angles ~115–132°) .
Physicochemical Properties
- Thermal Stability: Methyl groups (e.g., in and ) enhance thermal stability, suggesting the target compound may exhibit higher melting points than non-alkylated analogs.
- Crystallinity: The use of SHELX and ORTEP software () for structural determination in analogs implies that single-crystal X-ray analysis could resolve the target compound’s packing motifs .
準備方法
Activation via Carbodiimide Reagents
A common method employs N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group. For example, 2-pyrazol-1-ylbenzoic acid reacts with DCC in anhydrous dichloromethane (DCM) to form an active O-acylisourea intermediate. Subsequent addition of dimethylamine yields the target amide. This method achieves moderate yields (60–75%) but requires careful purification to remove dicyclohexylurea byproducts.
Acid Chloride Route
Alternative activation involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂). The resulting 2-pyrazol-1-ylbenzoyl chloride reacts efficiently with dimethylamine in tetrahydrofuran (THF), producing the amide in higher yields (80–85%). This approach minimizes side reactions but necessitates stringent moisture control.
Cyclization Approaches for Pyrazole Incorporation
Constructing the pyrazole ring after forming the benzamide core offers regiochemical control.
Hydrazide-Based Cyclization
Acyclic precursors like 2-(hydrazinecarbonyl)-N,N-dimethylbenzamide undergo cyclization with 1,3-diketones such as pentane-2,4-dione. Under acidic conditions (e.g., HCl/EtOH), the hydrazide reacts with the diketone to form the pyrazole ring, yielding N,N-dimethyl-2-pyrazol-1-ylbenzamide. Nuclear magnetic resonance (NMR) studies confirm the E-isomer predominance (85:15 ratio) in such reactions.
Microwave-Assisted Cyclization
Recent advancements utilize microwave irradiation to accelerate cyclization. For instance, heating a mixture of 2-(hydrazinecarbonyl)-N,N-dimethylbenzamide and acetylacetone at 150°C for 15 minutes achieves 90% conversion, significantly reducing reaction times compared to conventional heating.
Direct Functionalization Techniques
Directly introducing the pyrazole group onto pre-formed benzamides presents challenges in regioselectivity and catalyst compatibility.
C-H Arylation
Palladium-catalyzed C-H arylation of N,N-dimethylbenzamide with pyrazole derivatives has been explored. Using Pd(OAc)₂ as a catalyst and Ag₂CO₃ as an oxidant in dimethylacetamide (DMA), the pyrazole group is introduced at the ortho position with 50–60% yield. However, competing meta and para substitutions limit efficiency.
Diazonium Salt Coupling
Diazotization of 2-aminobenzamide followed by reaction with pyrazole under Baltz-Schiemann conditions generates the desired product. This method, however, produces fluoro byproducts via competing Schiemann reactions, necessitating rigorous purification.
Optimization and Scalability Considerations
Solvent and Temperature Effects
Q & A
Basic: What are the optimal synthetic routes for N,N-dimethyl-2-pyrazol-1-ylbenzamide, and how can reaction conditions be optimized for high yield?
Methodological Answer:
The synthesis typically involves coupling 2-pyrazol-1-ylbenzoic acid with dimethylamine via an amide bond formation. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF at 0–5°C to minimize side reactions .
- Amidation : React the activated acid with dimethylamine in a 1:1.2 molar ratio under nitrogen atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield optimization requires precise temperature control (20–25°C) and monitoring by TLC (Rf ≈ 0.4 in EtOAc/hexane 3:7) .
Basic: How is the molecular structure of N,N-dimethyl-2-pyrazol-1-ylbenzamide validated experimentally?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy :
- ¹H NMR : Pyrazole protons appear as doublets (δ 6.3–6.5 ppm), dimethyl groups as singlets (δ 3.0–3.2 ppm), and aromatic protons as multiplet signals (δ 7.2–7.8 ppm).
- ¹³C NMR : Carbonyl resonance at ~168 ppm confirms amide formation .
- Mass Spectrometry : ESI-MS shows [M+H]+ peak at m/z 244.1 (calculated: 244.12) .
- X-ray Crystallography : SHELX programs refine crystal structures, revealing torsional angles between pyrazole and benzamide moieties (e.g., C1–C2–N1–C3 = 12.5°) .
Advanced: What strategies resolve contradictions in biological activity data for N,N-dimethyl-2-pyrazol-1-ylbenzamide analogs?
Methodological Answer:
Discrepancies in bioactivity (e.g., IC50 variability in enzyme inhibition) arise from structural modifications or assay conditions. Resolution strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogenation at position 4 of benzamide) and correlate with activity (Table 1).
- Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .
Table 1: SAR of Key Analogs
| Substituent Position | Functional Group | IC50 (μM) vs. Target Enzyme |
|---|---|---|
| 4-Fluorobenzamide | -F | 12.3 ± 1.2 |
| 4-Chlorobenzamide | -Cl | 8.7 ± 0.9 |
| 4-Methoxybenzamide | -OCH3 | 25.6 ± 2.1 |
Advanced: How can hydrogen-bonding patterns in N,N-dimethyl-2-pyrazol-1-ylbenzamide crystals inform solid-state reactivity?
Methodological Answer:
Graph-set analysis (Etter’s method) identifies intermolecular interactions:
- N–H···O bonds : Between amide N–H and carbonyl O (d ≈ 2.8 Å) stabilize dimer formation.
- C–H···π interactions : Pyrazole C–H and benzamide π-system (d ≈ 3.1 Å) influence crystal packing .
These patterns predict stability under thermal stress (e.g., melting point variations due to polymorphism) and guide co-crystal design for enhanced solubility .
Advanced: What computational methods predict the binding mode of N,N-dimethyl-2-pyrazol-1-ylbenzamide with kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with kinase PDB structures (e.g., EGFR, PDB ID 1M17). Pyrazole and benzamide moieties align in the ATP-binding pocket, forming hydrogen bonds with Lys721 and π-stacking with Phe723 .
- MD Simulations : GROMACS simulations (100 ns, CHARMM36 force field) assess binding stability. Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-protein complexes .
Basic: How are impurities in synthesized N,N-dimethyl-2-pyrazol-1-ylbenzamide characterized and mitigated?
Methodological Answer:
- HPLC Analysis : C18 column (5 μm, 250 × 4.6 mm), mobile phase acetonitrile/water (55:45), flow rate 1.0 mL/min. Detect impurities at 254 nm (retention time ≈ 6.2 min vs. 7.5 min for target compound) .
- Mitigation : Optimize reaction time (≤24 hrs) to avoid over-alkylation byproducts.
Advanced: What crystallographic challenges arise in resolving the structure of N,N-dimethyl-2-pyrazol-1-ylbenzamide, and how are they addressed?
Methodological Answer:
- Twinned Crystals : Use SHELXD for twin-law detection (e.g., twofold rotation about [100]) and refine with HKLF5 format in SHELXL .
- Disorder : Apply ISOR and DELU restraints to manage flexible dimethyl groups. R-factor convergence <5% ensures reliability .
Advanced: How does solvent polarity affect the stability of N,N-dimethyl-2-pyrazol-1-ylbenzamide in solution?
Methodological Answer:
- Degradation Studies : Monitor by LC-MS in DMSO, ethanol, and PBS (pH 7.4). Half-life in PBS (t1/2 = 48 hrs) exceeds DMSO (t1/2 = 72 hrs) due to reduced hydrolysis.
- Stabilizers : Add 0.1% BHT to ethanolic solutions to prevent radical-mediated degradation .
Basic: What spectroscopic techniques differentiate N,N-dimethyl-2-pyrazol-1-ylbenzamide from its regioisomers?
Methodological Answer:
- IR Spectroscopy : Amide C=O stretch at 1660 cm⁻¹ vs. 1680 cm⁻¹ for N-methylated isomers.
- NOESY NMR : Cross-peaks between pyrazole H and dimethyl groups confirm substitution pattern .
Advanced: How do electronic effects of substituents modulate the bioactivity of N,N-dimethyl-2-pyrazol-1-ylbenzamide derivatives?
Methodological Answer:
- Hammett Analysis : Electron-withdrawing groups (e.g., -NO2) increase electrophilicity, enhancing kinase inhibition (σ = +0.78 correlates with log(1/IC50) = 4.2).
- DFT Calculations : HOMO localization on pyrazole ring predicts nucleophilic attack sites during metabolic oxidation .
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